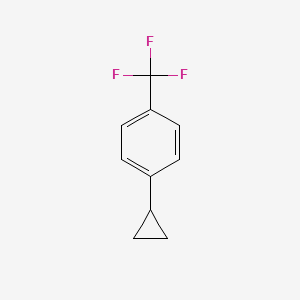
1-Cyclopropyl-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H9F3 It is characterized by a benzene ring substituted with a cyclopropyl group and a trifluoromethyl group
Preparation Methods
The synthesis of 1-Cyclopropyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the cyclopropanation of α-silyl styrenes with aryl diazoacetates followed by desilylation . Industrial production methods may vary, but they typically involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form various substituted aryl cyclopropanes.
Scientific Research Applications
1-Cyclopropyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The cyclopropyl group can influence the compound’s binding affinity to specific enzymes or receptors, thereby modulating its biological activity .
Comparison with Similar Compounds
1-Cyclopropyl-4-(trifluoromethyl)benzene can be compared with other benzene derivatives such as:
1-Chloro-4-(trifluoromethyl)benzene: Similar in structure but with a chlorine atom instead of a cyclopropyl group.
1-Bromo-4-(trifluoromethyl)benzene: Contains a bromine atom, which can influence its reactivity and applications.
1-Nitro-4-(trifluoromethyl)benzene: The nitro group imparts different electronic properties and reactivity.
These comparisons highlight the unique structural and functional properties of this compound, making it a compound of significant interest in various research domains.
Properties
Molecular Formula |
C10H9F3 |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
1-cyclopropyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9F3/c11-10(12,13)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 |
InChI Key |
WXZTZBYLSRHABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















